2-Methyl vs. Des-Methyl Analog: Hydrolysis Yield
In a general study of 2-substituted 4-cyanopyridine hydrolysis, the presence of a 2-methyl substituent was reported to deliver the corresponding isonicotinic acid in a yield range of 60–80%, a benchmark for this transformation class [1]. The des-methyl analog, 2-(methylthio)isonicotinonitrile, lacks this specific 2-methyl activation. No direct head-to-head hydrolysis yield data for 2-methyl-6-(methylsulfanyl)pyridine-4-carbonitrile versus 2-(methylthio)isonicotinonitrile was identified in primary sources, necessitating experimental verification for procurement decisions.
| Evidence Dimension | Hydrolysis of 4-cyano to carboxylic acid (yield range for 2-methyl-substituted class) |
|---|---|
| Target Compound Data | Yield not determined in identified primary sources |
| Comparator Or Baseline | 2-substituted 4-cyanopyridines (methyl, chloro, etc.): 60-80% yield [1] |
| Quantified Difference | Not calculable; only class-level trend available |
| Conditions | Hydrolysis with HCl, HBr, or NaOH; substrate scope includes methyl, chloro, bromo, hydroxyl, 2,6-dimethyl [1] |
Why This Matters
The 2-methyl group is a critical electronic contributor to hydrolysis reactivity; substituting with a 2-H analog risks a non-trivial yield deviation that impacts downstream process economics.
- [1] Vaillancourt, V. A., et al. Synthesis of 4-Substituted Pyridines and their Homologs. Scilit, Preprint. View Source
